molecular formula C19H18N2O4 B14424036 7-(Diethylamino)-3-(4-nitrophenyl)-2H-1-benzopyran-2-one CAS No. 82222-45-5

7-(Diethylamino)-3-(4-nitrophenyl)-2H-1-benzopyran-2-one

Cat. No.: B14424036
CAS No.: 82222-45-5
M. Wt: 338.4 g/mol
InChI Key: AKVJORXFBHGDIH-UHFFFAOYSA-N
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Description

7-(Diethylamino)-3-(4-nitrophenyl)-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a diethylamino group, a nitrophenyl group, and a benzopyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Diethylamino)-3-(4-nitrophenyl)-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common method involves the condensation of 4-nitrobenzaldehyde with 7-diethylamino-4-methylcoumarin in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(Diethylamino)-3-(4-nitrophenyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions include amino derivatives, reduced forms of the compound, and substituted benzopyran derivatives.

Scientific Research Applications

7-(Diethylamino)-3-(4-nitrophenyl)-2H-1-benzopyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Diethylamino)-3-(4-nitrophenyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The nitrophenyl group plays a crucial role in its binding affinity, while the diethylamino group enhances its solubility and cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Diethylamino)-3-(4-nitrophenyl)-2H-1-benzopyran-2-one is unique due to its benzopyran core, which imparts distinct chemical and physical properties

Properties

CAS No.

82222-45-5

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

7-(diethylamino)-3-(4-nitrophenyl)chromen-2-one

InChI

InChI=1S/C19H18N2O4/c1-3-20(4-2)16-10-7-14-11-17(19(22)25-18(14)12-16)13-5-8-15(9-6-13)21(23)24/h5-12H,3-4H2,1-2H3

InChI Key

AKVJORXFBHGDIH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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